molecular formula C25H30N4O3 B10977883 1-(4-Butylpiperazin-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone

1-(4-Butylpiperazin-1-yl)-2-{4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy}ethanone

Cat. No.: B10977883
M. Wt: 434.5 g/mol
InChI Key: CHMLCLHACRRHCM-UHFFFAOYSA-N
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Description

1-(4-BUTYLPIPERAZINO)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-ETHANONE is a complex organic compound that features a piperazine ring, an oxadiazole ring, and a phenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-BUTYLPIPERAZINO)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-ETHANONE typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

    Attachment of the Phenoxy Group: The oxadiazole ring is then reacted with a phenol derivative in the presence of a base to form the phenoxy linkage.

    Introduction of the Piperazine Ring: The final step involves the reaction of the intermediate with a butylpiperazine derivative under suitable conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-BUTYLPIPERAZINO)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-ETHANONE can undergo various types of chemical reactions:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the phenoxy and piperazine moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

1-(4-BUTYLPIPERAZINO)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-ETHANONE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(4-BUTYLPIPERAZINO)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-ETHANONE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-METHYLPIPERAZINO)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-ETHANONE
  • 1-(4-ETHYLPIPERAZINO)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-ETHANONE

Uniqueness

1-(4-BUTYLPIPERAZINO)-2-{4-[3-(4-METHYLPHENYL)-1,2,4-OXADIAZOL-5-YL]PHENOXY}-1-ETHANONE is unique due to the presence of the butyl group on the piperazine ring, which can influence its chemical properties and biological activities. This structural variation can lead to differences in solubility, stability, and interaction with molecular targets compared to similar compounds.

Properties

Molecular Formula

C25H30N4O3

Molecular Weight

434.5 g/mol

IUPAC Name

1-(4-butylpiperazin-1-yl)-2-[4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]ethanone

InChI

InChI=1S/C25H30N4O3/c1-3-4-13-28-14-16-29(17-15-28)23(30)18-31-22-11-9-21(10-12-22)25-26-24(27-32-25)20-7-5-19(2)6-8-20/h5-12H,3-4,13-18H2,1-2H3

InChI Key

CHMLCLHACRRHCM-UHFFFAOYSA-N

Canonical SMILES

CCCCN1CCN(CC1)C(=O)COC2=CC=C(C=C2)C3=NC(=NO3)C4=CC=C(C=C4)C

Origin of Product

United States

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